molecular formula C9H13N3O2S B6021809 2-(furan-2-ylcarbonyl)-N-propylhydrazinecarbothioamide CAS No. 158120-83-3

2-(furan-2-ylcarbonyl)-N-propylhydrazinecarbothioamide

Cat. No.: B6021809
CAS No.: 158120-83-3
M. Wt: 227.29 g/mol
InChI Key: UHABBGDIYYLKJT-UHFFFAOYSA-N
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Description

2-(furan-2-ylcarbonyl)-N-propylhydrazinecarbothioamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(furan-2-ylcarbonyl)-N-propylhydrazinecarbothioamide typically involves the reaction of furan-2-carbonyl chloride with N-propylhydrazinecarbothioamide under controlled conditions. The reaction is usually carried out in an organic solvent such as toluene or dichloromethane, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-(furan-2-ylcarbonyl)-N-propylhydrazinecarbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-(furan-2-ylcarbonyl)-N-propylhydrazinecarbothioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(furan-2-ylcarbonyl)-N-propylhydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes or proteins, leading to its biological effects. For instance, it may inhibit bacterial enzymes, thereby exhibiting antimicrobial activity. The exact molecular pathways involved are still under investigation .

Comparison with Similar Compounds

  • 2-(furan-2-ylcarbonyl)-N-methylhydrazinecarbothioamide
  • 2-(furan-2-ylcarbonyl)-N-ethylhydrazinecarbothioamide
  • 2-(furan-2-ylcarbonyl)-N-butylhydrazinecarbothioamide

Comparison: Compared to its similar compounds, 2-(furan-2-ylcarbonyl)-N-propylhydrazinecarbothioamide exhibits unique properties due to the presence of the propyl group. This group can influence the compound’s solubility, reactivity, and biological activity. The propyl derivative may have enhanced antimicrobial activity compared to its methyl or ethyl counterparts .

Properties

IUPAC Name

1-(furan-2-carbonylamino)-3-propylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S/c1-2-5-10-9(15)12-11-8(13)7-4-3-6-14-7/h3-4,6H,2,5H2,1H3,(H,11,13)(H2,10,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHABBGDIYYLKJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=S)NNC(=O)C1=CC=CO1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401177301
Record name 2-Furancarboxylic acid, 2-[(propylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158120-83-3
Record name 2-Furancarboxylic acid, 2-[(propylamino)thioxomethyl]hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=158120-83-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Furancarboxylic acid, 2-[(propylamino)thioxomethyl]hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401177301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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